molecular formula C15H8F2O2 B8004891 4,5-Difluoroanthranlic acid CAS No. 1258652-67-3

4,5-Difluoroanthranlic acid

Cat. No.: B8004891
CAS No.: 1258652-67-3
M. Wt: 258.22 g/mol
InChI Key: TWVLBYFTXRDBIO-UHFFFAOYSA-N
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Description

4,5-Difluoroanthranilic acid, also known as 2-amino-4,5-difluorobenzoic acid, is a fluorinated derivative of anthranilic acid. It is characterized by the presence of two fluorine atoms at the 4 and 5 positions on the benzene ring. This compound has a molecular formula of C7H5F2NO2 and a molecular weight of 173.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoroanthranilic acid typically involves the fluorination of anthranilic acid derivatives. One common method is the direct fluorination of 2-amino-4,5-dichlorobenzoic acid using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of 4,5-Difluoroanthranilic acid may involve large-scale fluorination processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoroanthranilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4,5-Difluoroanthranilic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Difluoroanthranilic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4,5-Difluoroanthranilic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The dual fluorination can enhance its stability and binding properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4,5-difluoroanthracene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2O2/c16-13-3-1-2-8-6-11-9(15(18)19)4-5-14(17)12(11)7-10(8)13/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVLBYFTXRDBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C=CC(=C3C=C2C(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801266184
Record name 1-Anthracenecarboxylic acid, 4,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258652-67-3
Record name 1-Anthracenecarboxylic acid, 4,5-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258652-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Anthracenecarboxylic acid, 4,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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